Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound with a molecular formula of C13H10INO3S This compound is notable for its unique structure, which includes an iodinated benzamido group and a dihydrothiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multiple steps. One common method starts with the condensation of DL-serine methyl ester hydrochloride with an acid chloride to form an intermediate product. This intermediate is then subjected to elimination in the presence of methanesulfonyl chloride (MsCl) and triethylamine (Et3N), followed by N-Boc protection to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodinated intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodinated benzamido group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form complex structures.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The iodinated benzamido group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating biological pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-iodobenzamido)benzoate: Shares the iodinated benzamido group but lacks the thiophene ring.
5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-(2-iodobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to its combination of an iodinated benzamido group and a dihydrothiophene ring. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[(2-iodobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVHBDBUWXDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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